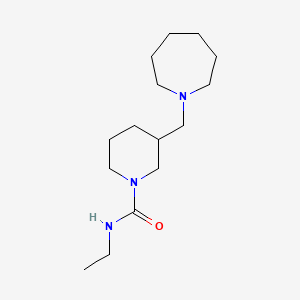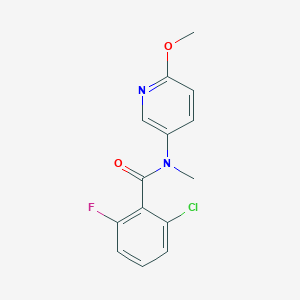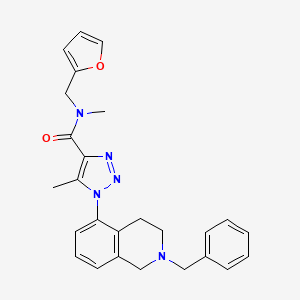![molecular formula C19H26N4OS B7574422 1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone](/img/structure/B7574422.png)
1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound has been shown to selectively inhibit the activity of certain enzymes involved in the growth and survival of cancer cells and immune cells.
Wirkmechanismus
1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone exerts its antitumor and immunomodulatory effects by selectively inhibiting the activity of BTK and ITK. BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cell malignancies. ITK is a key enzyme in the T-cell receptor signaling pathway, which is critical for the activation and proliferation of T-cells. By inhibiting the activity of these enzymes, 1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone blocks the downstream signaling pathways that promote the growth and survival of cancer cells and immune cells.
Biochemical and Physiological Effects:
1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that 1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone inhibits the proliferation and survival of cancer cells and immune cells, induces apoptosis (programmed cell death) in cancer cells, and inhibits the production of inflammatory cytokines. In vivo studies have shown that 1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone reduces tumor growth and metastasis, prolongs survival, and modulates immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone in lab experiments is its selectivity for BTK and ITK, which reduces the risk of off-target effects. 1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone has also been shown to have good pharmacokinetic properties, including good oral bioavailability, high plasma exposure, and long half-life. However, one of the limitations of using 1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone in lab experiments is its potential toxicity, particularly in the hematopoietic system. 1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone has been shown to cause dose-dependent reductions in the number of B-cells, T-cells, and natural killer cells in preclinical studies.
Zukünftige Richtungen
There are several future directions for the development and application of 1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone. One potential direction is the combination of 1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone with other therapeutic agents, such as chemotherapy, radiation therapy, or immune checkpoint inhibitors, to enhance its antitumor activity. Another potential direction is the investigation of 1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone in other types of cancer and autoimmune diseases, such as multiple myeloma, chronic lymphocytic leukemia, and psoriasis. Finally, the development of 1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone analogs with improved selectivity, potency, and safety profiles is also an important future direction.
Synthesemethoden
The synthesis of 1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone involves several steps, including the preparation of the key intermediate, 1-(4-bromophenyl)-4-oxopiperidine-3-carboxylic acid, and the coupling of this intermediate with thieno[2,3-d]pyrimidine-4-amine and azepane-1,4-diamine. The final product is obtained through a series of purification and isolation steps. The synthesis of 1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone selectively inhibits the activity of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), two enzymes that play a critical role in the survival and proliferation of cancer cells and immune cells. In vivo studies have demonstrated that 1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone has potent antitumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors. 1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone has also been shown to be effective in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
1-[2-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4OS/c1-14(24)23-9-4-2-3-5-17(23)15-6-10-22(11-7-15)18-16-8-12-25-19(16)21-13-20-18/h8,12-13,15,17H,2-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSOBMYURVTFBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCCC1C2CCN(CC2)C3=C4C=CSC4=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-1-[4-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]methanamine](/img/structure/B7574345.png)
![2-[[[1-(2-Hydroxyethyl)piperidin-4-yl]methyl-methylamino]methyl]indolizine-1-carbonitrile](/img/structure/B7574361.png)
![N-(4-ethylphenyl)-2-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methylsulfinyl]acetamide](/img/structure/B7574367.png)
![1-[4-(2-Hydroxybutyl)piperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B7574374.png)
![Cyclopropyl-[2-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7574381.png)

![2-[(Diethylsulfamoylamino)methyl]-5-fluoro-1-methylbenzimidazole](/img/structure/B7574392.png)
![[4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone](/img/structure/B7574411.png)
![[2-(Dimethylamino)pyridin-4-yl]-[4-(2-hydroxy-2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B7574416.png)
![(E)-3-[4-methoxy-3-[methyl-(4-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B7574426.png)
![(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7574431.png)
![1-(3-cyanophenyl)-N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]methanesulfonamide](/img/structure/B7574439.png)